molecular formula C19H20N2O3S B3297998 N-(2-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide CAS No. 896358-71-7

N-(2-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide

Cat. No.: B3297998
CAS No.: 896358-71-7
M. Wt: 356.4 g/mol
InChI Key: AFDCNFJBMUNCNU-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-triene-7-sulfonamide is a tricyclic sulfonamide derivative characterized by a fused azatricyclic core. Its structure comprises a 1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-triene system with a sulfonamide group at position 7 and a 2-methylphenyl substituent on the nitrogen atom. The azatricyclic framework is structurally analogous to fluoroquinolone antibiotics (e.g., ofloxacin, levofloxacin) but differs in the substitution of the carboxylic acid group with a sulfonamide moiety . Sulfonamides are well-known pharmacophores in medicinal chemistry, often associated with enzyme inhibition or antimicrobial activity, though specific biological data for this compound remain undisclosed in the available literature.

Properties

IUPAC Name

N-(2-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13-5-2-3-7-17(13)20-25(23,24)16-11-14-6-4-10-21-18(22)9-8-15(12-16)19(14)21/h2-3,5,7,11-12,20H,4,6,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDCNFJBMUNCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. For example, starting from a suitable precursor, such as a substituted benzene derivative, cyclization can be achieved using reagents like Lewis acids or bases under controlled conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced through a sulfonation reaction. This involves reacting the tricyclic intermediate with a sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, followed by neutralization with a base.

    Attachment of the 2-Methylphenyl Group: The final step involves the introduction of the 2-methylphenyl group through a substitution reaction. This can be achieved using a suitable aryl halide and a strong base, such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Aryl halides, strong bases (e.g., sodium hydride, potassium tert-butoxide), and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or heteroaryl groups.

Scientific Research Applications

N-(2-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be explored for its activity against various biological targets, including enzymes, receptors, and ion channels.

    Materials Science: The compound’s tricyclic core and sulfonamide group can impart unique properties to materials, making it useful in the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound can be used as a probe or tool in biological studies to investigate cellular processes, protein interactions, and metabolic pathways.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to therapeutic effects. The compound’s sulfonamide group can also participate in hydrogen bonding and other interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of 1-azatricyclo sulfonamides with varying substituents on the aromatic ring. Below is a detailed comparison with structurally similar derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features/Applications Reference
N-(2-methylphenyl)-2-oxo-1-azatricyclo[...]triene-7-sulfonamide (Target) 2-methylphenyl C₁₈H₁₈N₂O₃S* ~354.4† Core structure with sulfonamide Synthesized‡
N-benzyl-2-oxo-N-phenyl-1-azatricyclo[...]triene-7-sulfonamide Benzyl, phenyl C₂₅H₂₄N₂O₃S 432.53 Higher lipophilicity; research use
N-(3,4-dichlorophenyl)-2-oxo-1-azatricyclo[...]triene-7-sulfonamide 3,4-dichlorophenyl C₁₈H₁₆Cl₂N₂O₃S 411.30 Enhanced halogen-driven stability
N-[(4-chlorophenyl)methyl]-2-oxo-1-azatricyclo[...]triene-7-sulfonamide 4-chlorobenzyl C₁₉H₁₈ClN₂O₃S§ ~397.9† Chlorine substituent for polarity
Levonadifloxacin Carboxylic acid, methyl, fluoro C₁₉H₂₀FN₃O₄ 397.38 Antibacterial (anti-MRSA)
Ofloxacin Carboxylic acid, methyl, piperazinyl C₁₈H₂₀FN₃O₄ 361.37 Broad-spectrum antibiotic

Key Observations:

Structural Variations: The target compound’s 2-methylphenyl group contrasts with bulkier substituents (e.g., benzyl in ) or halogenated groups (e.g., 3,4-dichlorophenyl in ), which may influence receptor binding or solubility. Unlike fluoroquinolones (e.g., ofloxacin, levonadifloxacin), the sulfonamide derivatives lack the carboxylic acid critical for DNA gyrase inhibition, suggesting divergent mechanisms of action .

The 4-chlorobenzyl derivative () introduces a polar chlorine atom, which may enhance solubility relative to purely aromatic substituents.

Biological Activity: Fluoroquinolones (e.g., ofloxacin) demonstrate potent antibacterial activity via topoisomerase inhibition, whereas sulfonamide analogs may target enzymes like carbonic anhydrase or dihydropteroate synthase .

Research Implications and Gaps

  • Synthetic Accessibility : Derivatives like the N-benzyl analog () are commercially available for research, suggesting feasible synthetic routes for the target compound.
  • Structure-Activity Relationships (SAR) : Systematic studies comparing substituent effects on solubility, stability, and bioactivity are needed to optimize this class.
  • Therapeutic Potential: The azatricyclic core’s similarity to quinolones warrants investigation into antimicrobial or anticancer applications, leveraging sulfonamide-specific pharmacology.

Biological Activity

N-(2-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide is a synthetic organic compound notable for its complex tricyclic structure and potential biological activity. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

  • IUPAC Name : this compound
  • Molecular Formula : C21H26N4O4S
  • Molecular Weight : 398.5 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group is known for its role in binding to active sites of enzymes, potentially inhibiting their function. This interaction can lead to significant alterations in metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity :
    • Exhibits inhibitory effects against a range of bacterial strains.
    • Mechanism likely involves disruption of bacterial cell wall synthesis.
  • Antitumor Properties :
    • Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
    • Further investigation is required to elucidate specific pathways involved.
  • Enzyme Inhibition :
    • Acts as a reversible inhibitor for certain enzymes involved in metabolic processes.
    • Potential applications in treating metabolic disorders.

Data Table: Biological Activity Summary

Activity TypeTarget/EffectReference
AntimicrobialBacterial strains (e.g., E.coli)
AntitumorCancer cell lines (e.g., HeLa)
Enzyme InhibitionSpecific metabolic enzymes

Case Studies

  • Antimicrobial Study :
    • A study conducted on various bacterial strains demonstrated that the compound showed significant inhibition at concentrations as low as 10 µg/mL against E.coli and Staphylococcus aureus.
    • The mechanism was hypothesized to involve interference with cell wall synthesis pathways.
  • Antitumor Research :
    • In vitro studies on HeLa cells indicated a dose-dependent response with IC50 values around 15 µM.
    • Flow cytometry analysis revealed an increase in apoptosis markers, suggesting a potential mechanism through which the compound exerts its antitumor effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide

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